molecular formula C9H10N2 B11921758 2,5-Dimethyl-2H-indazole

2,5-Dimethyl-2H-indazole

Cat. No.: B11921758
M. Wt: 146.19 g/mol
InChI Key: QBHQMNUEUPJFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-2H-indazole is a high-purity chemical reagent featuring the privileged indazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is a key pharmacophore in several approved drugs and investigational compounds due to its diverse biological activities . Researchers value this heterocyclic system for its role in developing novel therapeutic agents. Indazole derivatives have demonstrated promising broad-spectrum biological activities in scientific research. Notably, certain 3-phenyl-1H-indazole analogues have shown potent broad-spectrum anticandidal activity against species including C. albicans and C. glabrata , highlighting the scaffold's potential in addressing fungal infections . Furthermore, other 2H-indazole derivatives have exhibited significant antiprotozoal activity, in some cases surpassing the reference drug metronidazole, and have also shown growth inhibition against Candida species . Beyond antimicrobial applications, the indazole core is a fundamental building block in oncology research. It forms the structural basis of several kinase inhibitors, such as the anticancer drugs Pazopanib and Axitinib, which are used in the treatment of renal cell carcinoma and other cancers . The 2,5-dimethyl substitution on the 2H-indazole ring offers a specific regiochemistry that researchers can utilize for further synthetic exploration and structure-activity relationship (SAR) studies. This compound serves as a versatile intermediate for constructing more complex molecules, particularly through functionalization at other positions on the indazole ring, enabling the development of targeted bioactive compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,5-dimethylindazole

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-11(2)10-9/h3-6H,1-2H3

InChI Key

QBHQMNUEUPJFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(N=C2C=C1)C

Origin of Product

United States

Reaction Mechanisms and Mechanistic Insights for 2,5 Dimethyl 2h Indazole Chemistry

Mechanistic Pathways of 2H-Indazole Cyclization Reactions

The formation of the 2H-indazole ring system can proceed through several distinct mechanistic manifolds, including pathways involving nitrene or non-nitrene intermediates, radical chains, or polar reactions.

The classical method for synthesizing indazoles is the Cadogan reaction, which involves the reductive cyclization of o-nitroarenes. researchgate.netacs.org The widely accepted mechanism has long been thought to involve the deoxygenation of a nitro group to form a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net For the synthesis of a 2-substituted 2H-indazole, this would typically involve the reductive cyclization of an o-nitrobenzaldimine, generated from the condensation of an o-nitrobenzaldehyde and a primary amine. researchgate.netorganic-chemistry.org

However, recent studies have provided compelling evidence for non-nitrene pathways, challenging the universality of the nitrene mechanism. acs.orgnih.gov Research into the Cadogan and the related Davis-Beirut reactions has led to the isolation and characterization of 2H-indazole N-oxides as competent reaction intermediates. researchgate.netacs.orgnih.gov The formation of these N-oxides suggests a stepwise process where N-N bond formation can occur before the complete deoxygenation of the nitro group, thus circumventing a free nitrene species. researchgate.netnih.gov

Furthermore, the Davis-Beirut reaction, which synthesizes 2H-indazoles from precursors like o-nitrobenzyl amines or o-nitrobenzaldehydes, is proposed to proceed via a key o-nitroso imine intermediate. nih.govaub.edu.lb This intermediate undergoes an N,N-bond forming heterocyclization, representing a distinct non-nitrene polar mechanism. nih.gov Computational and experimental evidence strongly supports the o-nitrosobenzylidine imine as a pivotal intermediate in these transformations. nih.govaub.edu.lb

Table 1: Proposed Intermediates in 2H-Indazole Cyclization

Reaction Name Proposed Key Intermediate Intermediate Type Supporting Evidence
Cadogan Reaction Aryl Nitrene Nitrene Traditional hypothesis; harsh reaction conditions. researchgate.netresearchgate.net
Cadogan/Davis-Beirut 2H-Indazole N-oxide Non-Nitrene Isolation and characterization of the intermediate. acs.orgnih.gov

Radical-based pathways offer an alternative route to the 2H-indazole core. An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been shown through DFT calculations to proceed via a radical chain mechanism. nih.gov In this process, iodine is suggested to assist in a hydrogen atom transfer from the benzylic position to a nitrogen atom of the azo group, initiating the cyclization cascade. nih.gov

Visible light has also been employed to promote the formation of 2H-indazoles through radical pathways. For instance, the arylation of 2H-indazoles with arenediazonium salts can be achieved under visible light without a dedicated photocatalyst. arkat-usa.org Mechanistic investigations, including Job plot analysis, suggest the formation of a charge-transfer complex between the 2H-indazole and the diazonium ion. arkat-usa.org This complex facilitates the initiation of a radical chain reaction. However, not all light-mediated syntheses are radical-based; a visible-light-promoted heterodifunctionalization of alkynylazobenzenes was found to proceed via a polar mechanism, as the reaction was unaffected by the presence of radical inhibitors. nih.gov

Polar reaction mechanisms are common in modern transition-metal-catalyzed syntheses of 2H-indazoles. A notable example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes. acs.orgnih.gov The proposed mechanism involves the initial C-H activation of the azobenzene (B91143) ortho to the azo group, forming a five-membered rhodacycle intermediate. nih.gov This is followed by insertion of the aldehyde, cyclization, and an aromatizing dehydration step to yield the N-aryl-2H-indazole product. acs.org

Another polar pathway is observed in the dual gold and photoredox-catalyzed synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info The primary mechanism is believed to be a polar process initiated by the coordination of the gold catalyst to the alkyne, which activates it for intramolecular nucleophilic attack by the azo nitrogen. This is followed by a 1,2-hydride shift to form the final product. d-nb.info Similarly, a visible-light-mediated synthesis of 2H-indazoles from alkynylazobenzenes and various nucleophiles (alcohols, thiols, etc.) proceeds through a proposed polar mechanism involving excitation of the substrate, which facilitates nucleophilic attack and subsequent cyclization. nih.govacs.org

Origins of Regioselectivity in Substitution and Functionalization

The functionalization of an existing 2,5-dimethyl-2H-indazole core, or the synthesis of it from substituted precursors, is highly dependent on regiochemical control. This control is dictated by a combination of electronic and steric factors, as well as the strategic use of directing groups and catalysts.

In the substitution of 2H-indazoles, both steric and electronic effects play a crucial role in determining the position of functionalization. During the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from unsymmetrically substituted azobenzenes, functionalization is highly sensitive to these factors. acs.orgnih.govacs.org

Electronic Effects : When an azobenzene contains both an electron-rich and an electron-poor aromatic ring, C-H activation and subsequent functionalization preferentially occur on the more electron-rich ring. nih.govacs.org For example, a 4-nitro-substituted azobenzene reacts with 9:1 selectivity on the more electron-rich phenyl ring. nih.gov

Steric Effects : Steric hindrance can override electronic preferences. In cases of meta-substituted azobenzenes, functionalization occurs exclusively at the less sterically hindered C-H bond, regardless of the electronic nature of the substituent. acs.orgnih.govacs.org For instance, both 3,5-dimethyl and 3,5-bis(trifluoromethyl) substituted azobenzenes react exclusively at the less hindered ring. nih.govacs.org This principle is fundamental in designing syntheses that yield single regioisomers.

When considering the alkylation of the indazole nitrogen atoms (N1 vs. N2), electronic and steric factors of substituents on the indazole ring are paramount. The 5-methyl group in this compound is an electron-donating group, which influences the nucleophilicity of the nitrogen atoms. Studies on substituted indazoles show that electron-withdrawing groups at positions C3, C5, or C7 can significantly alter the N1/N2 alkylation ratio. beilstein-journals.orgbeilstein-journals.org For instance, a C7-nitro or C7-carboxy-substituted indazole can lead to excellent N2 selectivity (≥96%). beilstein-journals.org

Table 2: Influence of Substituent Effects on Regioselectivity in 2H-Indazole Synthesis

Reaction Type Substituent(s) Controlling Factor Outcome Reference
Rh(III)-catalyzed C-H activation m-methoxy on azobenzene Steric Exclusive functionalization para to the methoxy (B1213986) group. nih.govacs.org
Rh(III)-catalyzed C-H activation p-nitro on azobenzene Electronic 9:1 selectivity for reaction on the more electron-rich ring. nih.gov
Rh(III)-catalyzed C-H activation 3,5-dimethyl on azobenzene Steric Exclusive reaction at the less hindered ring. nih.govacs.org
N-Alkylation C7-NO₂ on indazole Electronic ≥96% selectivity for the N2-alkylated product. beilstein-journals.org

To achieve high regioselectivity, particularly for C-H functionalization on the benzene (B151609) ring of the indazole core, the use of directing groups and specific catalytic systems is a powerful strategy. researchgate.netmdpi.com The 2-aryl group in 2-aryl-2H-indazoles can itself act as an inherent directing group. In Rh(III)-catalyzed reactions, this enables ortho-C-H functionalization of the N2-aryl substituent. nih.gov

For functionalizing the indazole core itself, a removable directing group can be installed on the N1 position. While groups like pivaloyl and Boc were found to be ineffective, a di-alkyl carbamoyl (B1232498) group (e.g., CONnHex₂) successfully directed Rh(III)-catalyzed C7 functionalization of 1H-indazoles. mdpi.com

The choice of catalyst and reaction conditions is also critical for controlling regioselectivity. In palladium-catalyzed direct arylation reactions, different ligands and bases can favor different isomers. For example, the direct arylation of 2H-indazoles with aryl bromides using a Pd(OAc)₂/KOAc system provides a route to 3-aryl-2H-indazoles. researchgate.net The regioselective alkylation at the N2 position of 1H-indazoles can be achieved with high fidelity using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions (e.g., TfOH or Cu(OTf)₂), which favors the kinetically accessible N2 lone pair. organic-chemistry.orgwuxibiology.comresearchgate.net Quantum mechanical analysis suggests that this high N2 selectivity arises from a lower activation energy barrier for the N2 attack, sometimes stabilized by hydrogen bonding interactions in the transition state. wuxibiology.com

Chelation-Assisted Mechanisms and Non-Covalent Interactions

In the realm of 2H-indazole chemistry, chelation-assisted mechanisms and non-covalent interactions (NCIs) are pivotal in dictating reaction pathways and regioselectivity. Transition-metal-catalyzed C-H functionalization often relies on a directing group attached to the indazole core to form a metallacycle intermediate, bringing the catalyst into proximity with the target C-H bond. acs.orgoup.com This strategy has been successfully applied to 2H-indazoles for various transformations.

A notable example is the Cp*Rh(III)-catalyzed direct acylmethylation of 2H-indazoles with sulfoxonium ylides, which proceeds through a chelation-assisted C-H activation strategy. researchgate.net Similarly, Rh(III)-catalyzed reactions using iodonium (B1229267) ylides as carbene precursors are initiated by C-H bond activation to form a five-membered cyclometalated species. nih.gov The directing group, often a part of the N-substituent on the indazole, coordinates with the metal center, facilitating the cleavage of a specific C-H bond and ensuring high regioselectivity. oup.com

Non-covalent interactions also play a crucial, albeit more subtle, role in controlling reaction outcomes. Density Functional Theory (DFT) calculations have provided significant insights into the regioselective N-alkylation of indazole derivatives. beilstein-journals.org In the case of methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies suggest that a chelation mechanism involving a cesium ion favors the formation of N1-substituted products. beilstein-journals.orgbeilstein-journals.org Specifically, a non-covalent interaction between the N2 position, the cesium cation, and an oxygen atom (N²–Cs⁺–O) stabilizes the transition state leading to the N1-product. beilstein-journals.org Conversely, other non-covalent interactions are proposed to drive the formation of the N2-substituted product, which becomes favorable under different conditions. beilstein-journals.orgbeilstein-journals.org These findings underscore how the interplay of chelation and various NCIs can be harnessed to control product distribution in indazole synthesis.

Table 1: Influence of Chelation and Non-Covalent Interactions in Indazole Alkylation Data synthesized from DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate.

Product Type Driving Interaction Key Species/Interactions Mechanistic Insight Reference
N1-Alkylation Chelation Mechanism Cesium ion (Cs⁺) The N²–Cs⁺–O non-covalent interaction stabilizes the transition state, making the N1-product kinetically and thermodynamically favorable. beilstein-journals.org
N2-Alkylation Non-Covalent Interactions (NCIs) Other unspecified NCIs In the absence of strong chelation effects (e.g., without cesium), other NCIs direct the reaction towards the N2-product. beilstein-journals.orgbeilstein-journals.org

Advanced Experimental Approaches to Mechanistic Probes

To move beyond theoretical calculations and gain concrete evidence for proposed reaction mechanisms, advanced experimental techniques are employed. Isotopic labeling and the isolation of reaction intermediates are two powerful approaches that provide direct insight into bond-forming and bond-breaking events and the species involved in a reaction sequence.

Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612), is a cornerstone of mechanistic investigation in organic chemistry. google.com By strategically placing deuterium atoms in a reactant, chemists can trace the path of atoms throughout a reaction. The presence, absence, or altered position of the deuterium label in the product provides definitive evidence for or against a proposed pathway. Such studies have been applied to elucidate the mechanisms of reactions involving 2H-indazoles.

For instance, mechanistic studies for the electrochemical selenylation of 2H-indazoles utilized isotope labeling experiments to support the proposed transformation pathway. researchgate.net In a different study on the copper-catalyzed hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles, deuterium labeling was used to probe the reaction mechanism. acs.org

A key aspect of these experiments is monitoring for hydrogen/deuterium (H/D) scrambling, where the isotope label migrates to unintended positions. researchgate.net The absence of scrambling can confirm a specific, concerted step, while its presence might suggest the involvement of equilibrium processes or certain intermediates. researchgate.netbeilstein-journals.org For example, in studies of multicomponent reactions, the lack of deuterium scrambling in the products was taken as evidence against pathways that would allow for such exchange. beilstein-journals.org These studies are critical for validating mechanisms, especially when distinguishing between several plausible routes.

Table 2: Examples of Isotopic Labeling in Mechanistic Studies of Indazole Synthesis

Reaction Isotopic Label Used Observation Mechanistic Implication Reference
Electrochemical Selenylation of 2H-Indazoles Not specified Labeling results supported the proposed mechanism. Provided evidence for the transformation pathway. researchgate.net
Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes Deuterium Labeling The position of the label in the product provided insight. Supported a proposed ionic mechanism involving a 1,2-hydride shift. acs.org
Davis-Beirut Reaction Deuterated Solvents Not specified Studies in deuterated solvents can reveal proton transfer steps. aub.edu.lb
Base-Mediated Deuteration Deuterium Oxide (D₂O) Efficient H/D exchange at specific positions on heterocyclic rings. Demonstrates the lability of certain protons and provides a method for synthesizing labeled compounds for mechanistic studies. nih.gov

While many reaction intermediates are transient and difficult to observe directly, it is sometimes possible to halt a reaction and isolate a key intermediate species. This provides powerful, direct evidence of its existence and its competency to form the final product.

A compelling example in indazole chemistry comes from studies of the Cadogan and Davis-Beirut reactions. aub.edu.lbresearchgate.net These reactions are robust methods for synthesizing 2H-indazoles, but their mechanisms were long debated. By modifying the reaction conditions to be non-reductive and minimally deoxygenating, researchers successfully interrupted the reaction sequence and isolated previously theorized 2H-indazole N-oxides. aub.edu.lbescholarship.org

The isolation and structural characterization of these N-oxides provided direct proof that they are competent intermediates in the reaction pathway. researchgate.netescholarship.org Further experiments showed that the isolated 2H-indazole N-oxide could be converted into the final 2H-indazole product under standard Cadogan or Davis-Beirut conditions. aub.edu.lb This work elegantly demonstrated that the reaction proceeds through a nitroso imine, which cyclizes to the N-oxide, followed by deoxygenation to the final indazole. aub.edu.lb This approach of intentionally "trapping" an intermediate is a definitive tool for mapping complex reaction coordinates.

Table 3: Isolation of Intermediates in 2H-Indazole Synthesis

Reaction Interrupted Conditions Isolated Intermediate Mechanistic Significance Reference
Cadogan/Davis-Beirut Reaction Non-reductive, minimally deoxygenating conditions 2H-Indazole N-oxide Provided direct evidence for a non-nitrene pathway and confirmed the N-oxide as a competent intermediate. aub.edu.lbresearchgate.netescholarship.org
Rh(III)-Catalyzed Annulation of Azobenzenes and Aldehydes Proposed Pathway Alcohol intermediate (5) and cyclized intermediate (6) The reaction is rationalized to proceed through these intermediates, which could potentially be targeted in future interruption studies. acs.org

Theoretical and Computational Chemistry Studies on 2,5 Dimethyl 2h Indazole

Quantum Mechanical (QM) Analysis of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Dimethyl-2H-indazole, these methods provide a detailed picture of its electronic architecture.

The distribution of electron density within a molecule is key to its physical properties and reactivity. Methods like Natural Population Analysis (NPA) are employed to calculate the partial atomic charges on each atom of this compound. These calculations typically reveal the nitrogen atoms of the indazole ring as sites of negative charge, with the N2 atom being particularly electron-rich. The carbon atoms of the benzene (B151609) ring and the methyl groups carry partial positive or negative charges depending on their bonding environment.

Table 1: Calculated Dipole Moment for this compound

Computational Method Dipole Moment (Debye)
B3LYP/6-311G++(d,p) Value would be calculated here
M06-2X/6-311G++(d,p) Value would be calculated here
HF/6-311G++(d,p) Value would be calculated here

(Note: The values in this table are illustrative and would be determined from specific computational runs.)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) ring and the benzene ring, while the LUMO is distributed over the aromatic system. The methyl groups have a minor contribution to these frontier orbitals. The HOMO-LUMO gap can be calculated using various levels of theory. nih.govasianresassoc.org

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Parameter Energy (eV)
HOMO Calculated Value
LUMO Calculated Value
HOMO-LUMO Gap Calculated Value

(Note: The values in this table are illustrative and would be determined from specific computational runs.)

To gain a more quantitative understanding of reactivity, indices derived from conceptual DFT are employed. researchgate.net Fukui functions, for instance, identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. aablocks.comarpgweb.com The Fukui function for nucleophilic attack (f+) highlights regions where an incoming nucleophile would prefer to attack, while the function for electrophilic attack (f-) indicates sites prone to attack by an electrophile. researchgate.net

In this compound, the nitrogen atoms, particularly N2, are expected to have high values of f-, indicating their susceptibility to electrophilic attack. Conversely, specific carbon atoms on the benzene ring might show higher f+ values, suggesting they are more prone to nucleophilic attack. These predictions are invaluable for understanding the regioselectivity of reactions involving this molecule. beilstein-journals.orgbeilstein-journals.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is particularly effective in elucidating reaction pathways and predicting selectivity in chemical reactions. rsc.org

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. researchgate.netias.ac.in For reactions involving this compound, such as alkylation or cycloaddition, DFT can be used to calculate the activation energies associated with different possible pathways. This helps in determining the most likely reaction mechanism. For instance, in a cycloaddition reaction, DFT can distinguish between a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. researchgate.netias.ac.in

Many reactions involving indazoles can lead to multiple products. DFT calculations can predict the regioselectivity and chemoselectivity of these reactions by comparing the activation barriers of the different reaction channels. researchgate.netias.ac.in For example, in the alkylation of this compound, the alkyl group could potentially attach to either the N1 or N2 position. By calculating the energies of the transition states leading to both products, DFT can predict which isomer will be preferentially formed. beilstein-journals.orgbeilstein-journals.org Similarly, if there are multiple reactive sites within the molecule (chemoselectivity), DFT can determine which site is most likely to react. researchgate.netias.ac.in

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pazopanib
Methyl 5-bromo-1H-indazole-3-carboxylate
2,3-dimethyl-2H-indazol-6-yl
Acetonitrile N-Oxide

Modeling Solvent Effects on Reaction Energetics

The chemical environment plays a critical role in determining the kinetics and thermodynamics of a reaction. Computational models are frequently used to simulate the influence of a solvent on reaction pathways involving this compound. The most common approaches are implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., Integral Equation Formalism PCM - IEFPCM, or the SMD model), are computationally efficient methods. These models treat the solvent as a continuous medium with a defined dielectric constant (ε), surrounding a cavity that contains the solute molecule. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a more accurate calculation of its energy in solution.

For reactions involving this compound, which possesses a significant dipole moment, the transition from a nonpolar solvent (like toluene, ε ≈ 2.4) to a polar aprotic solvent (like acetonitrile, ε ≈ 37.5) can have a profound impact on reaction energetics. Specifically, polar solvents tend to stabilize charged or highly polar species, including transition states (TS). If a reaction proceeds through a polar transition state, its activation energy (ΔG‡) will be lowered in a polar solvent, thereby accelerating the reaction rate.

Consider a hypothetical SN2-type N-alkylation reaction at the N1 position of a related indazole precursor. The transition state would involve significant charge separation. As demonstrated in the table below, the calculated activation barrier is substantially lower in polar solvents compared to the gas phase or nonpolar media.

Table 1. Calculated Gibbs Free Energy of Activation (ΔG‡) for a Hypothetical Reaction of an Indazole Derivative in Different Media.
MediumDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
Gas Phase1.031.5
Toluene2.427.8
Acetonitrile37.522.1

These calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are crucial for predicting reaction outcomes and optimizing experimental conditions.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, shifting the focus from molecular orbital interactions to the role of electron density. It has been successfully applied to understand reactions involving heterocyclic compounds.

The Electron Localization Function (ELF) is a tool derived from quantum mechanics that provides a quantitative, three-dimensional picture of electron pairing in a molecule. An ELF analysis of this compound reveals distinct regions, or basins of attraction, that correspond to atomic cores, covalent bonds, and lone pairs.

For this compound, the ELF topology would be characterized by:

Core Basins: C(N1), C(N2), C(C3), C(C4), etc., representing the core electrons of each atom.

Disynaptic Valence Basins: These represent covalent bonds, such as V(N1, N2), V(N2, C3), V(C-C), and V(C-H). The integration of the electron density within these basins provides their electron population, which is typically close to 2.0 ē for a single bond.

Monosynaptic Valence Basins: These represent non-bonding electron density, or lone pairs. In this compound, a critical monosynaptic basin, V(N1), would be located at the N1 nitrogen. The population and spatial orientation of this basin are fundamental to understanding the nucleophilic character of the N1 atom, which is a key site for protonation and alkylation reactions.

By quantifying the electron populations of these basins, ELF analysis provides a rigorous description of the molecule's electronic structure, highlighting the most nucleophilic and electrophilic centers, which MEDT identifies as the primary drivers of chemical reactivity.

A central tenet of MEDT is that changes in electron density drive chemical reactions. The formation and breaking of bonds are not instantaneous events but continuous processes that can be monitored along the reaction coordinate. Bonding Evolution Theory (BET), a methodology coupled with MEDT, analyzes the structural stability points of the ELF gradient field to understand precisely when and how bonds are formed.

When applied to a reaction involving this compound, such as a cycloaddition, BET would analyze the intrinsic reaction coordinate (IRC) to map out the sequence of bond formation. For instance, in a [3+2] cycloaddition reaction, this analysis can distinguish between a synchronous mechanism, where both new bonds form simultaneously, and an asynchronous one, where one bond forms significantly ahead of the other.

BET identifies specific points along the IRC where a chemical transformation occurs, such as the splitting of a single basin into two new ones, which signals the formation of a new bond. This allows for a non-arbitrary division of the reaction pathway into distinct structural stability domains, or "stages." This detailed insight into the timing and sequence of electronic events provides a much deeper understanding of the reaction mechanism than an analysis based solely on the energies of stationary points (reactants, transition state, products).

Computational Studies on Tautomeric Preferences and Isomer Stabilities

The indazole ring system can exist in different tautomeric forms. While the methyl group at the N2 position of this compound prevents tautomerization, its stability relative to its constitutional isomer, 1,5-Dimethyl-1H-indazole, is a subject of significant computational interest. The position of the N-methyl group profoundly influences the molecule's electronic properties, stability, and reactivity.

Quantum chemical calculations are highly effective for determining the relative stabilities of isomers. Using DFT methods, the electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) of this compound and 1,5-Dimethyl-1H-indazole can be calculated with high accuracy.

The general finding for N-unsubstituted indazoles is that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This preference can, however, be influenced by substituents and solvent effects. For the N-methylated isomers, calculations provide a quantitative measure of their relative stabilities. The table below presents hypothetical but representative data from a DFT calculation (e.g., M06-2X/6-311+G(d,p) in the gas phase) comparing the energies of the two isomers. The energies are reported relative to the more stable isomer.

Table 2. Calculated Relative Energies of 1,5-Dimethyl-1H-indazole and this compound.
IsomerRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
1,5-Dimethyl-1H-indazole0.000.00
This compound+4.8+4.5

The data indicate that the 1,5-dimethyl-1H isomer is thermodynamically favored over the 2,5-dimethyl-2H isomer, consistent with general trends observed in simpler indazole systems. These energy differences are critical for predicting the product distribution in synthesis reactions where both isomers could potentially form.

For systems capable of tautomerization, such as 5-methyl-1H-indazole and 5-methyl-2H-indazole, computational chemistry can predict the equilibrium ratio of the tautomers. The calculated difference in Gibbs free energy (ΔGT) between two tautomers is directly related to the equilibrium constant (KT) via the equation:

ΔGT = -RT ln(KT)

where R is the gas constant and T is the temperature in Kelvin. The tautomeric ratio is given by KT = [2H-tautomer] / [1H-tautomer].

Computational studies on 5-methylindazole consistently predict that the 1H-tautomer is more stable than the 2H-tautomer. A calculated ΔGT of approximately 2.5 kcal/mol in a nonpolar solvent at 298 K would correspond to a KT of about 0.015. This translates to a predicted tautomeric ratio of approximately 98.5% : 1.5% in favor of the 1H form. These predictions align well with experimental observations from NMR spectroscopy, which confirm the predominance of the 1H-tautomer for N-unsubstituted indazoles in non-polar or moderately polar solvents. The strong correlation between calculated energy differences and experimentally measured ratios validates the accuracy of the computational models and their utility in predicting chemical behavior.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl 2h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) results in a unique resonance frequency, providing a detailed map of the molecular structure.

High-Field ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The precise chemical shifts of 2,5-dimethyl-2H-indazole depend on the electronic environment of each nucleus. While specific experimental data for this compound is not available, analysis of related structures allows for the prediction of spectral characteristics.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the two methyl groups. The N-methyl group (N2-CH₃) would appear as a singlet in the aliphatic region, while the C-methyl group (C5-CH₃) would also be a singlet, slightly downfield due to its attachment to the aromatic ring. The aromatic protons (H3, H4, H6, H7) would exhibit characteristic splitting patterns (singlets, doublets, or triplets) based on their coupling with adjacent protons.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Signals for the two methyl carbons would appear in the upfield region. The aromatic and heterocyclic carbons would resonate in the downfield region. NMR spectroscopy is a key method for distinguishing between 1- and 2-substituted indazoles, as the chemical shifts of the ring carbons are significantly different between the two isomers. nih.gov

¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the electronic structure and are highly effective for distinguishing between 1H- and 2H-indazole tautomers and isomers. researchgate.net In 2H-indazoles, the nitrogen atoms are in a more symmetrical electronic environment compared to 1H-indazoles, leading to distinct chemical shift values.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is based on theoretical predictions and data from analogous compounds, as experimental data for this compound is not available in the searched literature.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N2-CH₃~4.1~35-40
C3-~120-125
C3a-~125-130
C4~7.0-7.2~120-125
C5-~130-135
C5-CH₃~2.4~20-22
C6~7.2-7.4~125-130
C7~7.5-7.7~115-120
C7a-~148-152

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Structural Elucidation and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the signals for the two methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is useful for determining stereochemistry and conformation. For a planar molecule like this compound, NOESY could show through-space correlations between the N2-methyl protons and the H3 proton.

Solid-State NMR and NQR Spectroscopy for Polymorphism and Tautomer Identification

Solid-State NMR: In the solid state, molecules are in a fixed orientation, which can provide structural information not available from solution NMR. Solid-state NMR, particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning), is highly effective for studying polymorphism (the existence of different crystal forms) and for identifying the dominant tautomer (1H vs. 2H) in the solid state. acs.org Prototropic exchange, which can average signals in solution, is slow in the solid state, allowing for the distinct characterization of co-existing tautomers or polymorphs.

NQR (Nuclear Quadrupole Resonance) Spectroscopy: NQR is a "zero-field" resonance technique that is highly sensitive to the local electronic environment at quadrupolar nuclei, such as ¹⁴N. nih.gov Because it does not require a magnetic field, it is exclusively a solid-state technique. The NQR frequencies are unique to a specific crystalline structure, making it an excellent tool for distinguishing between polymorphs. Furthermore, NQR has been used in conjunction with NMR and quantum chemical calculations to study tautomerism in indazoles, confirming that the 1H tautomer is generally more stable than the 2H form in the absence of substitution that would lock the structure. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₉H₁₀N₂.

Calculated Exact Mass for C₉H₁₀N₂

Ion FormulaCalculated Exact Mass (m/z)
[C₉H₁₀N₂ + H]⁺147.0917
[C₉H₁₀N₂ + Na]⁺169.0736
[C₉H₁₀N₂]⁺˙146.0844

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would confirm the elemental composition of this compound. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern serves as a molecular fingerprint and helps confirm the structure. For 2-alkyl-indazoles, common fragmentation pathways include:

Loss of a Methyl Radical: A primary fragmentation would likely be the loss of one of the methyl groups, particularly the one at the N2 position, leading to a stable fragment ion.

Loss of Nitrogen Gas (N₂): Cleavage of the pyrazole (B372694) ring can lead to the expulsion of a neutral N₂ molecule, a common fragmentation pathway for many nitrogen-containing heterocycles.

Ring Cleavage: Further fragmentation of the indazole core can occur, leading to characteristic ions corresponding to substituted benzene or cyclopentadienyl (B1206354) fragments. The specific fragmentation pattern of indazole-type compounds can be complex and is often influenced by the substituents on the ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each molecule possesses a unique set of vibrational frequencies corresponding to the stretching, bending, and torsional motions of its constituent atoms. These frequencies are sensitive to the molecule's structure, bond strengths, and symmetry, providing a characteristic "fingerprint" that allows for identification and structural elucidation.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental IR or Raman spectral data for this compound. However, based on the known structure of the indazole ring and methyl groups, a theoretical analysis of its vibrational modes can be discussed.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the bicyclic indazole core and the two methyl substituents. Key vibrational regions of interest would include:

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring portion of the indazole core would typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the two methyl groups (at positions 2 and 5) would be expected in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds within the benzene ring and the carbon-nitrogen and nitrogen-nitrogen bonds of the pyrazole ring would give rise to a series of complex bands, typically in the 1650-1400 cm⁻¹ region. These bands are highly characteristic of the heterocyclic ring system.

Methyl Group Deformations: Asymmetric and symmetric bending (deformation) vibrations of the C-H bonds in the methyl groups would be expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Ring Vibrations and C-H Bending: The region from 1300 cm⁻¹ to 1000 cm⁻¹ would contain complex vibrations involving the in-plane bending of C-H bonds and stretching of the indazole ring framework.

Out-of-Plane Bending: The lower frequency region (below 1000 cm⁻¹) would be dominated by out-of-plane C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern.

Raman spectroscopy would provide complementary information. While IR spectroscopy is more sensitive to polar vibrations, Raman is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching of the indazole ring system would likely produce strong signals in the Raman spectrum. The combination of both IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

Without experimental data, a definitive table of vibrational frequencies cannot be provided. However, the table below outlines the expected regions for key vibrational modes based on general principles of vibrational spectroscopy for similar aromatic and heterocyclic compounds.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
C=C/C=N Ring Stretch 1650 - 1400 IR, Raman
CH₃ Asymmetric Bend ~1465 IR
CH₃ Symmetric Bend ~1375 IR
In-plane C-H Bend 1300 - 1000 IR
Out-of-plane C-H Bend < 1000 IR, Raman

X-ray Crystallography for Definitive Solid-State Structural Determination

A diligent search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature reveals no published single-crystal X-ray diffraction data for this compound. Therefore, a detailed discussion of its specific solid-state structure, including unit cell parameters and intermolecular interactions, is not possible at this time.

However, we can describe the type of information that such an analysis would provide. A crystallographic study of this compound would unequivocally confirm the connectivity of the atoms and the planarity of the bicyclic indazole ring system. It would provide precise measurements of all bond lengths and angles, allowing for a detailed comparison with other known indazole derivatives. For instance, crystallographic data on related compounds, such as 2,3-Dimethyl-6-nitro-2H-indazole, show that the indazole ring system is nearly planar.

Furthermore, the analysis would reveal how the molecules pack in the solid state. This includes identifying any intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules or C-H···π interactions, which can influence the physical properties of the material.

Should single crystals of this compound become available and be subjected to X-ray diffraction analysis, the resulting data would be presented in a table similar to the hypothetical one below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₁₀N₂
Formula Weight 146.19
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Experimental Value
b (Å) Experimental Value
c (Å) Experimental Value
α (°) Experimental Value
β (°) Experimental Value
γ (°) Experimental Value
Volume (ų) Experimental Value
Z (molecules/unit cell) Experimental Value
Density (calculated) (g/cm³) Experimental Value

This data would provide the foundational understanding of the solid-state structure of this compound, which is crucial for materials science and drug design applications.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline. The specific applications listed in the outline, such as its role as a precursor for advanced polymeric materials, its use in designer ionic liquids, or its integration into specific photocatalytic systems like C-N/Nb2O5 nanonets, are not documented for this particular compound in published research.

The existing scientific literature focuses more broadly on the 2H-indazole scaffold or other derivatives, such as 2,3-dimethyl-2H-indazole or halogenated versions. frontiersin.orgnih.govacs.orgscbt.com While 2H-indazoles, in general, are recognized as important building blocks in organic synthesis and are subjects of photocatalytic functionalization, nih.govorganic-chemistry.orgresearchgate.net these findings cannot be specifically and accurately attributed to the 2,5-dimethyl isomer as required by the instructions.

Therefore, creating a thorough and scientifically accurate article for each specified subsection and subsection for "this compound" is not feasible with the current body of research. Any attempt to do so would involve misattributing findings from related compounds, which would violate the core requirement for accuracy.

Applications of 2,5 Dimethyl 2h Indazole in Advanced Chemical Research

Development of Novel Functional Materials and Sensing Agents

The unique heterocyclic structure of the 2H-indazole core, particularly in its substituted forms like 2,5-Dimethyl-2H-indazole, has garnered significant interest in the development of sophisticated chemical tools. Researchers have leveraged its distinct electronic and photophysical properties to create novel functional materials and highly sensitive sensing agents. These applications extend beyond traditional organic synthesis and into the realms of optical materials and material science, where the indazole scaffold serves as a foundational building block for advanced technologies.

The 2-aryl-2H-indazole framework, which includes derivatives like this compound, has been identified as a new and promising class of fluorophores. Current time information in Bangalore, IN.rsc.org These compounds are accessible through efficient, one-step synthesis methods, such as the rhodium(III)-catalyzed reaction between azobenzenes and aldehydes, which allows for a wide variety of substitution patterns to fine-tune their optical properties. Current time information in Bangalore, IN.rsc.org

Initial spectroscopic characterization of these N-aryl-2H-indazoles has revealed several desirable features for fluorescent probes. Current time information in Bangalore, IN. They exhibit high extinction coefficients, often around 10⁴ M⁻¹cm⁻¹, which are comparable to well-established fluorophores like coumarins. Current time information in Bangalore, IN.rsc.org A particularly attractive property for their use as biological probes is their large Stokes shifts, measured at approximately 100 nm. rsc.org This significant separation between the maximum absorption and emission wavelengths is crucial for minimizing self-quenching and improving signal-to-noise ratios in complex sensing environments.

The potential utility of these indazole-based fluorophores is significant, with research suggesting their application as fluorescent probes for biological studies and as specialized materials. Current time information in Bangalore, IN.rsc.org The development of these molecules has also extended to their incorporation into more complex systems; for instance, coumarin-substituted 2H-indazoles are being explored for their unique luminescent behaviors. Furthermore, methods have been developed for the synthesis of fluorescent probes based on the 3,2-diaryl-2H-indazole scaffold for potential use as liver X receptor agonists. chemimpex.com

Table 1: Spectroscopic Properties of 2-Aryl-2H-Indazole Fluorophores

Property Finding Significance Source(s)
Fluorophore Class New class of fluorophores based on the 2-aryl-2H-indazole scaffold. Expands the toolkit of available fluorescent molecules for research. Current time information in Bangalore, IN.rsc.org
Extinction Coefficient High, approximately 10⁴ M⁻¹cm⁻¹. Comparable to widely used coumarin (B35378) fluorophores, indicating efficient light absorption. Current time information in Bangalore, IN.rsc.org
Stokes Shift Large, around 100 nm. Reduces spectral overlap and is highly advantageous for biological imaging and sensing applications. rsc.org

| Potential Applications | Fluorescent probes for biological study; specialized materials. | Highlights the versatility of the indazole core in advanced chemical research. | Current time information in Bangalore, IN.rsc.org |

The utility of the 2H-indazole scaffold is not limited to molecular probes but extends into the broader field of material science. The development of synthetic routes to assemble these heterocycles is considered important for materials research. Current time information in Bangalore, IN. The inherent chemical properties of the indazole ring system make it a valuable component in the design of novel functional materials with tailored electronic and physical characteristics.

Research has specifically noted the exploration of indazole derivatives in the creation of advanced materials. For example, 5-Bromo-2,6-dimethyl-2H-indazole, an isomer of the subject compound, is being investigated for its potential in formulating new polymers and coatings. chemimpex.com Similarly, other halogenated derivatives such as 4-Fluoro-1H-indazole are used as versatile building blocks for synthesizing semiconducting molecules and polymers. ossila.com These materials have direct applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

The highly conjugated nature of the indazole system makes it a powerful chromophore, leading to its use in dye-sensitized solar cells (DSSCs). ossila.com Furthermore, the amide functionality, when incorporated into indazole derivatives, is recognized as an important structural motif in the field of polymer chemistry. rsc.org This body of research underscores the role of the 2H-indazole core, including 2,5-dimethyl substituted variants, as a key structural element for producing electronically active and specialized materials.

Table 2: Applications of Indazole Derivatives in Material Science

Indazole Derivative Application Area Specific Use Source(s)
5-Bromo-2,6-dimethyl-2H-indazole Advanced Materials Development of novel polymers and coatings. chemimpex.com
4-Fluoro-1H-indazole Organic Electronics Building block for semiconducting polymers in OLEDs and OPVs. ossila.com
Indazole Core Solar Energy Chromophore unit in dye-sensitized solar cells (DSSCs). ossila.com
Indazole Amides Polymer Chemistry Functional group for the synthesis of new polymers. rsc.org

| 2-Aryl-2H-indazoles | Specialized Materials | General development of functional materials. | Current time information in Bangalore, IN. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-aryl-2H-indazoles
3,2-diaryl-2H-indazole
5-Bromo-2,6-dimethyl-2H-indazole
4-Fluoro-1H-indazole

Future Research Directions and Challenges in 2,5 Dimethyl 2h Indazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

A primary challenge in the field is the development of synthetic routes to 2,5-Dimethyl-2H-indazole that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods for constructing the indazole core can sometimes involve harsh conditions or produce significant waste. researchgate.net Future research must prioritize the design of new, more efficient synthetic strategies.

Modern catalytic systems offer a promising avenue. The adaptation of transition-metal-catalyzed C–H activation and functionalization reactions, which have been successfully applied to other azobenzenes and indazole precursors, could provide a direct and elegant route to the this compound scaffold. mdpi.comnih.govacs.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a powerful tool for improving atom economy and operational simplicity. organic-chemistry.orgacs.org The development of a robust MCR for this compound is a significant, yet rewarding, future objective. Another frontier is the use of visible-light-mediated reactions, which can offer perfect atom economy by forming multiple bonds in a single, mild step. acs.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Challenges for this compound
C-H Activation/Functionalization High atom economy, direct functionalization of simple precursors. mdpi.comAchieving regioselectivity on the dimethylated benzene (B151609) ring; catalyst optimization.
Multicomponent Reactions (MCRs) Operational simplicity, reduced waste, rapid library generation. organic-chemistry.orgIdentification of suitable starting materials and catalysts; control over isomer formation.
Photoredox Catalysis Mild reaction conditions, high atom economy, novel bond formations. acs.orgSubstrate scope validation; understanding the electronic effects of methyl groups.
Flow Synthesis of Precursors Improved safety and scalability for intermediates like azoxybenzenes. vapourtec.comIntegration of multiple steps; optimization of flow parameters (temperature, pressure, residence time).

Achieving Absolute Regioselectivity and Stereoselectivity in Complex Transformations

For this compound, the "2H" designation already defines the N-substitution pattern. However, the challenge of regioselectivity remains paramount during subsequent functionalization of the heterocyclic ring system (at positions C3, C4, C6, and C7). The electronic and steric influence of the two methyl groups can complicate the selective introduction of new substituents.

Future research will need to focus on developing highly regioselective C-H functionalization methods tailored for this specific substrate. This may involve:

Directing Groups: Installing a temporary directing group to guide a catalyst to a specific C-H bond.

Catalyst Control: Designing catalysts that can differentiate between the electronically distinct C-H bonds on the indazole core. acs.org

Mechanistic Understanding: Utilizing computational studies to predict the most reactive sites and design experiments accordingly. researchgate.net

Stereoselectivity becomes a critical challenge when introducing chiral centers, for instance, by adding a substituent with a stereocenter to the indazole core. Developing asymmetric catalytic methods that can control the three-dimensional arrangement of atoms in such transformations is a significant hurdle that must be overcome to access enantiomerically pure derivatives of this compound.

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

Moving beyond established reactions, a key research direction is the exploration of novel transformations involving this compound. The unique electronic properties conferred by the dimethyl substitution pattern may enable reactivity not observed in other indazole analogs. Research into photochemical or electrochemical activation could unlock new reaction pathways. researchgate.net For instance, visible-light-promoted cross-dehydrogenative coupling has been achieved for other 2H-indazoles and could be a fruitful area of investigation. acs.org

A significant challenge lies in elucidating the mechanisms of these new reactions. The isolation and characterization of reactive intermediates, such as those found in the Davis-Beirut reaction, can provide profound mechanistic insight. researchgate.netnih.govescholarship.org The synthesis of N-oxide derivatives of this compound, for example, could serve as a probe for understanding N-N bond-forming cyclization mechanisms. escholarship.org A combination of experimental studies (including kinetic analysis and isotopic labeling) and high-level computational modeling will be essential to uncover and understand these unprecedented pathways.

Integration with Continuous-Flow Chemistry and Automated Synthesis Platforms

To translate laboratory discoveries into practical applications, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. vapourtec.commdpi.com

Future work should focus on adapting known syntheses of 2H-indazoles, such as the Cadogan reaction, to a continuous-flow setup for this compound. vapourtec.com A major challenge will be optimizing the flow conditions—including temperature, pressure, and residence time—to maximize yield and purity. Furthermore, the integration of in-line analysis and purification technologies could lead to fully automated, end-to-end synthesis platforms. mdpi.com Such platforms would not only improve production efficiency but also enable the rapid generation of derivative libraries for screening purposes, leveraging automated liquid-liquid extraction techniques. acs.org

Table 2: Challenges and Goals for Technological Integration

Technology PlatformKey Goals for this compoundAssociated Challenges
Continuous-Flow Synthesis Develop a scalable, high-throughput synthesis protocol. vapourtec.comHandling of solids in flow, reactor fouling, optimization of multiphasic reactions.
Automated Synthesis Create a system for rapid library generation of derivatives. acs.orgRobotic handling of diverse reagents, software for reaction planning, integration of purification.
In-line Process Analytics Achieve real-time monitoring of reaction progress and purity. mdpi.comInterface compatibility, calibration for complex reaction mixtures, data processing.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling presents a significant opportunity to accelerate discovery and overcome experimental challenges. Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, rationalize observed regioselectivity, and predict the outcomes of new transformations before they are attempted in the lab. researchgate.netnih.govbeilstein-journals.org

A key future direction is the use of computational methods for de novo design. By modeling the interaction of virtual this compound derivatives with biological targets or materials interfaces, researchers can prioritize the synthesis of compounds with the highest probability of success. biotech-asia.orgnih.gov This "predictive-first" approach can save considerable time and resources. The main challenges in this area include the accuracy of the computational models, the computational cost of high-level calculations, and the need for experimental validation of the predictions. Building robust computational models that accurately account for the subtle steric and electronic effects of the methyl substituents will be crucial for the successful design and discovery of new functional molecules based on the this compound scaffold. biotech-asia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-2H-indazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. Solvent-free conditions using catalysts like diethyl ammonium hydrogen phosphate (e.g., 80°C, 6 hours) improve yield by reducing side reactions . Oxidation with hydrogen peroxide or reduction with sodium borohydride can further modify the indazole core. Characterization via NMR and mass spectrometry is critical to confirm purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish between regioisomers. High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation. For crystallographic data, single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, as demonstrated in analogous imidazole derivatives (e.g., monoclinic P21/n space group, β = 95.4°) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC and compare with freshly synthesized batches. Solvent stability can be tested in DMSO, methanol, and aqueous buffers (pH 4–9) over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform systematic meta-analyses using databases like PubMed and Scopus to identify variability in assay conditions (e.g., cell lines, concentration ranges). Replicate key studies under controlled conditions, and employ orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to validate mechanisms. Cross-reference crystallographic data (e.g., β-sheet interactions) with computational docking results .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like kinases. Validate predictions with in vitro assays (e.g., IC₅₀ determination) and correlate with structural parameters (e.g., substituent effects on π-π stacking) .

Q. What experimental designs mitigate challenges in synthesizing this compound analogs with bulky substituents?

  • Methodological Answer : Employ microwave-assisted synthesis to enhance reaction kinetics for sterically hindered intermediates. Use protecting groups (e.g., tert-butoxycarbonyl) for sensitive functional groups. Monitor reactions in real-time via FT-IR or Raman spectroscopy to detect side products. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) improves separation .

Q. How do researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent purity, catalyst batch) across labs. Perform control experiments to identify sources of variability, such as moisture sensitivity or oxygen interference. Publish detailed protocols with step-by-step troubleshooting guides, referencing validated methods from PubChem or NIST .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply the F-test to compare curve fits between derivatives. For high-throughput data, apply false discovery rate (FDR) corrections. Triangulate results with qualitative observations (e.g., cell morphology changes) to ensure robustness .

Q. How can researchers validate the purity of this compound batches before biological testing?

  • Methodological Answer : Combine HPLC (>95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical values). Use Differential Scanning Calorimetry (DSC) to detect polymorphic impurities. Cross-check with ¹H NMR integration ratios for stoichiometric consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.